
3,3-Dimethyl-8-phenyl-1,2-dioxocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-8-phenyl-1,2-dioxocane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-8-phenyl-1,2-dioxocane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a carbonyl compound with 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene. This process allows for the continuous removal of water from the reaction mixture, which is essential for the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields . The reaction conditions are optimized to ensure the stability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-8-phenyl-1,2-dioxocane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Applications De Recherche Scientifique
3,3-Dimethyl-8-phenyl-1,2-dioxocane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-8-phenyl-1,2-dioxocane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the phenyl and methyl groups.
1,3-Dioxane: A six-membered ring analog of dioxolane.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but lacking the phenyl group.
Uniqueness
3,3-Dimethyl-8-phenyl-1,2-dioxocane is unique due to its combination of a phenyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness enhances its stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
85981-66-4 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3,3-dimethyl-8-phenyldioxocane |
InChI |
InChI=1S/C14H20O2/c1-14(2)11-7-6-10-13(15-16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Clé InChI |
BYQQIXNWHWSDAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC(OO1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


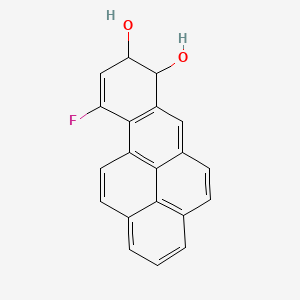
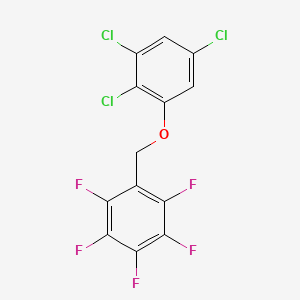
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

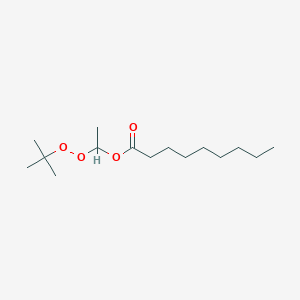
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
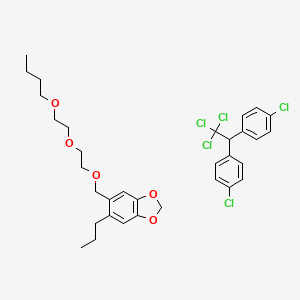
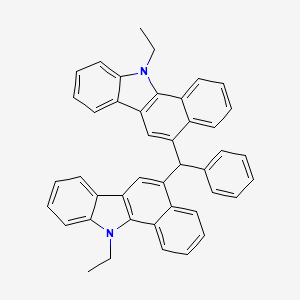
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
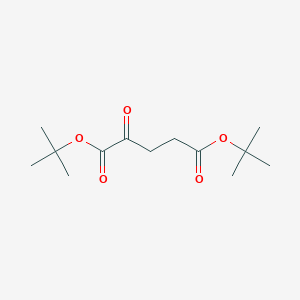
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
